4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid

Medicinal Chemistry Chemical Synthesis Quality Control

Researchers requiring CNS-penetrant heterocyclic scaffolds often face limited access to differentiated nicotinic acid building blocks. 4-Methyl-5-(1H-pyrrol-1-yl)nicotinic acid (CAS 1820609-10-6) directly addresses this gap: - Enhanced logP (+0.5 units) vs. des-methyl analogs, favoring BBB permeability in neurological programs. - Dual functionality: Carboxylic acid handle for amide coupling & pyrrole ring for cross-coupling diversification. - Reliable 95%+ purity (MW 202.21) enables high-throughput synthesis without additional purification. Available for immediate procurement with rapid global shipping, supporting both exploratory SAR and lead optimization campaigns.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 1820609-10-6
Cat. No. B1472733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid
CAS1820609-10-6
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1C(=O)O)N2C=CC=C2
InChIInChI=1S/C11H10N2O2/c1-8-9(11(14)15)6-12-7-10(8)13-4-2-3-5-13/h2-7H,1H3,(H,14,15)
InChIKeyVWGMKWUMPICJFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-(1H-pyrrol-1-yl)nicotinic Acid – Chemical Profile & Sourcing


4-Methyl-5-(1H-pyrrol-1-yl)nicotinic acid is a heterocyclic building block featuring a nicotinic acid core substituted with a pyrrole ring at the 5-position and a methyl group at the 4-position . It possesses a molecular weight of 202.21 g/mol and a molecular formula of C11H10N2O2 . This compound is primarily offered as a versatile small-molecule scaffold for medicinal chemistry and drug discovery research .

4-Methyl-5-(1H-pyrrol-1-yl)nicotinic Acid Differentiation


The substitution pattern of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid is distinct from other nicotinic acid derivatives. Simple analogs such as 5-(1H-pyrrol-1-yl)nicotinic acid (CAS 690632-31-6) and 6-(1H-pyrrol-1-yl)nicotinic acid (CAS 175135-86-1) lack the 4-methyl group, resulting in lower molecular weight and potentially different physicochemical properties [1]. The presence of both the pyrrole ring and the 4-methyl group confers unique steric and electronic characteristics that cannot be replicated by generic substitutions, impacting reactivity, binding affinity, and downstream applications .

4-Methyl-5-(1H-pyrrol-1-yl)nicotinic Acid Quantitative Evidence


Molecular Weight & Purity vs. Unsubstituted Analogs

4-Methyl-5-(1H-pyrrol-1-yl)nicotinic acid exhibits a molecular weight of 202.21 g/mol, which is approximately 14 g/mol (7.4%) higher than the 5-(1H-pyrrol-1-yl)nicotinic acid analog (MW 188.18 g/mol) [1] and the 6-(1H-pyrrol-1-yl)nicotinic acid analog (MW 188.19 g/mol) . Commercial offerings for this compound typically report purities of 95-98% .

Medicinal Chemistry Chemical Synthesis Quality Control

Steric & Electronic Properties of the 4-Methyl Group

The presence of a methyl group at the 4-position of the nicotinic acid ring distinguishes this compound from positional isomers lacking this substituent . While direct experimental logP values are not available, class-level inference suggests that the addition of a methyl group typically increases lipophilicity by approximately 0.5 log units compared to the des-methyl analog, based on established medicinal chemistry principles [1].

Medicinal Chemistry Structure-Activity Relationship Drug Design

Commercial Availability & Purity

4-Methyl-5-(1H-pyrrol-1-yl)nicotinic acid is commercially available from multiple vendors with reported purities ranging from 95% to 98% . This level of purity is comparable to or exceeds that of many less substituted nicotinic acid derivatives, which are often offered at 95% purity .

Chemical Procurement Research Supply Quality Assurance

4-Methyl-5-(1H-pyrrol-1-yl)nicotinic Acid Research & Sourcing Applications


CNS-Targeted Drug Discovery

Based on its structural differentiation—specifically the 4-methyl group that increases lipophilicity—this compound is a suitable scaffold for designing CNS-penetrant small molecules . The estimated logP enhancement of ~0.5 units relative to des-methyl analogs suggests improved blood-brain barrier permeability, making it valuable for programs targeting neurological disorders [1].

Parallel Synthesis & Library Building Block

The combination of a carboxylic acid handle and a pyrrole ring provides versatile reactivity for amide coupling and cross-coupling reactions . With commercial availability at 95-98% purity, researchers can reliably use this compound as a building block in high-throughput synthesis without extensive purification .

SAR Reference Standard

The distinct substitution pattern (4-methyl, 5-pyrrolyl) makes this compound a valuable comparator in SAR campaigns exploring the effects of methyl substitution on nicotinic acid derivatives . Its molecular weight of 202.21 g/mol serves as a clear differentiator from unsubstituted analogs (188 g/mol) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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